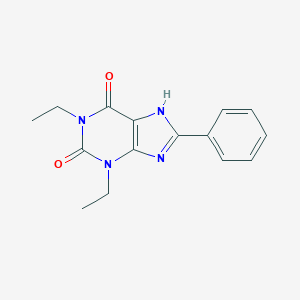

1,3-Diethyl-8-phenylxanthine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du DEPX implique généralement l'alkylation du noyau de xanthine. Le processus commence par la préparation de la 1,3-diéthylxanthine, qui est ensuite soumise à une réaction d'acylation de Friedel-Crafts avec le chlorure de benzoyle pour introduire le groupe phényle en position 8. Les conditions réactionnelles impliquent souvent l'utilisation de chlorure d'aluminium anhydre comme catalyseur et d'un solvant inerte tel que le dichlorométhane .

Méthodes de production industrielle : Dans les milieux industriels, la production de DEPX suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour contrôler précisément les paramètres de réaction. Le produit final est purifié par recristallisation ou techniques chromatographiques afin d'assurer une pureté élevée adaptée aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le DEPX subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le DEPX peut être oxydé pour former divers dérivés oxydés, qui peuvent présenter des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent modifier le noyau de xanthine, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels dans la molécule, augmentant sa polyvalence en chimie médicinale

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs électrophiles comme les halogènes ou les groupes nitro peuvent être introduits en utilisant des catalyseurs et des solvants appropriés

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire des composés halogénés ou nitro-substitués .

Applications De Recherche Scientifique

Le DEPX a une large gamme d'applications en recherche scientifique :

Chimie : Le DEPX est utilisé comme composé de référence dans les études impliquant des antagonistes des récepteurs de l'adénosine.

5. Mécanisme d'action

Le DEPX exerce ses effets principalement en antagonisant les récepteurs de l'adénosine. En se liant à ces récepteurs, le DEPX inhibe l'action de l'adénosine, un neurotransmetteur impliqué dans divers processus physiologiques. Cet antagonisme conduit à une augmentation de la libération de neurotransmetteurs, à une activité neuronale accrue et à une bronchodilatation, entre autres effets. Les cibles moléculaires comprennent les récepteurs A1 et A2A de l'adénosine, et les voies impliquées sont liées à la signalisation de l'adénosine monophosphate cyclique (AMPc) .

Composés similaires :

Caféine : Un autre dérivé de la xanthine, la caféine, antagonise également les récepteurs de l'adénosine, mais a un spectre d'activité plus large.

Théophylline : Semblable au DEPX, la théophylline est utilisée dans le traitement des maladies respiratoires, mais a un profil d'effets secondaires différent.

Pentoxifylline : Ce composé est utilisé pour améliorer le flux sanguin et possède des propriétés anti-inflammatoires supplémentaires

Unicité du DEPX : Le DEPX est unique en raison de sa forte sélectivité pour les récepteurs de l'adénosine et de son activité antagoniste puissante. Contrairement à la caféine, qui affecte plusieurs récepteurs, l'action ciblée du DEPX en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Mécanisme D'action

DEPX exerts its effects primarily by antagonizing adenosine receptors. By binding to these receptors, DEPX inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This antagonism leads to increased neurotransmitter release, enhanced neuronal activity, and bronchodilation, among other effects. The molecular targets include adenosine A1 and A2A receptors, and the pathways involved are related to cyclic adenosine monophosphate (cAMP) signaling .

Comparaison Avec Des Composés Similaires

Caffeine: Another xanthine derivative, caffeine also antagonizes adenosine receptors but has a broader spectrum of activity.

Theophylline: Similar to DEPX, theophylline is used in treating respiratory diseases but has a different side effect profile.

Pentoxifylline: This compound is used to improve blood flow and has additional anti-inflammatory properties

Uniqueness of DEPX: DEPX is unique due to its high selectivity for adenosine receptors and its potent antagonistic activity. Unlike caffeine, which affects multiple receptors, DEPX’s targeted action makes it a valuable tool in research and potential therapeutic applications .

Activité Biologique

1,3-Diethyl-8-phenylxanthine (DPX) is a selective antagonist of the A1 adenosine receptor, a member of the purinergic receptor family. This compound has garnered significant attention in pharmacological research due to its unique biological activities and potential therapeutic applications.

Target Receptor : DPX primarily targets the A1 adenosine receptor, which is involved in various physiological processes such as neurotransmission, cardiac function, and renal function. By antagonizing this receptor, DPX inhibits the action of adenosine, a nucleoside that typically exerts inhibitory effects on neurotransmission and cardiac activity.

Biochemical Pathways : The binding of DPX to the A1 receptor prevents adenosine from activating downstream signaling pathways, particularly those involving adenylate cyclase. This inhibition leads to decreased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various metabolic processes. The reduction in cAMP affects enzyme activity, ion channel function, and gene expression within cells .

Cellular Effects

- Neuronal Cells : In neuronal contexts, DPX enhances neurotransmitter release by blocking the inhibitory effects of adenosine. This results in increased neuronal excitability and improved synaptic transmission.

- Cardiac Cells : In cardiac tissues, DPX counteracts the negative chronotropic (heart rate reducing) and inotropic (force of contraction reducing) effects of adenosine, leading to increased heart rate and contractility.

- Inflammation : The compound also influences inflammatory responses due to its role in modulating adenosine signaling pathways .

Pharmacokinetics

DPX exhibits favorable pharmacokinetic properties, including good gastrointestinal absorption and distribution throughout the body. Its metabolism occurs primarily in the liver, with excretion via urine. Understanding these pharmacokinetic characteristics is essential for optimizing its therapeutic applications.

Affinity and Selectivity

DPX has been shown to possess high affinity for the A1 adenosine receptor with a Ki value of 44 nM. This indicates a strong binding capability compared to other receptors in the adenosine family:

| Receptor Type | Ki Value (nM) |

|---|---|

| A1 | 44 |

| A2A | 860 |

| A2B | 62 |

| A3 | nd |

This selectivity profile suggests that DPX could be useful in selectively modulating A1 receptor activity without significantly affecting other subtypes .

Case Studies

Several studies have explored the therapeutic potential of DPX:

- Asthma Management : Research indicates that DPX may have applications in treating asthma by counteracting bronchoconstriction mediated by adenosine.

- Neurological Disorders : Its ability to enhance neurotransmission makes it a candidate for investigating treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Cardiovascular Health : By mitigating the effects of adenosine on cardiac tissues, DPX could potentially benefit patients with heart failure or arrhythmias .

Propriétés

IUPAC Name |

1,3-diethyl-8-phenyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSWNSHUTPWCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877797 | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75922-48-4 | |

| Record name | 1,3-Diethyl-8-phenylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.